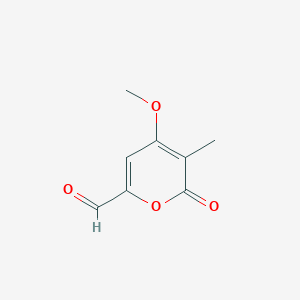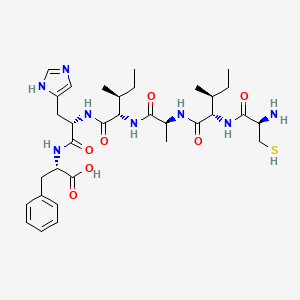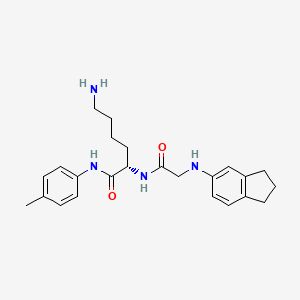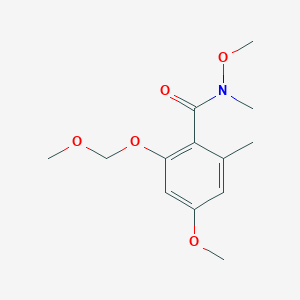
5-(7-Octyl-9H-fluoren-2-YL)-2,2'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(7-Octyl-9H-fluoren-2-YL)-2,2’-bithiophene is a complex organic compound that belongs to the class of bithiophenes This compound is characterized by the presence of a fluorenyl group substituted with an octyl chain at the 7th position and a bithiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7-Octyl-9H-fluoren-2-YL)-2,2’-bithiophene typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a bithiophene derivative is coupled with a fluorenyl boronic acid ester. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate, in a solvent such as tetrahydrofuran (THF) or toluene. The reaction conditions often require heating to reflux temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as column chromatography or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(7-Octyl-9H-fluoren-2-YL)-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, where halogenation or nitration can be achieved using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce halogen atoms into the thiophene rings.
Wissenschaftliche Forschungsanwendungen
5-(7-Octyl-9H-fluoren-2-YL)-2,2’-bithiophene has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Material Science: The compound is studied for its potential use in the fabrication of organic field-effect transistors (OFETs) and other electronic devices.
Biological Research: Its derivatives are explored for their potential biological activities, including anti-cancer and anti-inflammatory properties.
Chemical Sensors: The compound is investigated for its use in chemical sensors due to its ability to interact with various analytes and produce measurable signals.
Wirkmechanismus
The mechanism of action of 5-(7-Octyl-9H-fluoren-2-YL)-2,2’-bithiophene in electronic applications involves the efficient transport of charge carriers (electrons and holes) through its conjugated system. The fluorenyl and bithiophene moieties provide a pathway for charge delocalization, enhancing the compound’s conductivity and performance in electronic devices. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Octanone, 1-(7-octyl-9H-fluoren-2-yl)
- 1,3,4-Thiadiazole, 2-(7-octyl-9H-fluoren-2-yl)-5-undecyl
- 4-(7-Octyl-9H-fluorene-2-yl)benzonitrile
Uniqueness
5-(7-Octyl-9H-fluoren-2-YL)-2,2’-bithiophene stands out due to its unique combination of a fluorenyl group and a bithiophene moiety. This structural arrangement provides enhanced electronic properties, making it particularly suitable for applications in organic electronics. Compared to similar compounds, it offers a balance of stability, conductivity, and ease of synthesis, which are critical for its practical applications.
Eigenschaften
CAS-Nummer |
922706-45-4 |
|---|---|
Molekularformel |
C29H30S2 |
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
2-(7-octyl-9H-fluoren-2-yl)-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C29H30S2/c1-2-3-4-5-6-7-9-21-11-13-25-23(18-21)20-24-19-22(12-14-26(24)25)27-15-16-29(31-27)28-10-8-17-30-28/h8,10-19H,2-7,9,20H2,1H3 |
InChI-Schlüssel |
KWYQZAHTEHPQKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C4=CC=C(S4)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide](/img/structure/B14185083.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-](/img/structure/B14185086.png)
![Prop-2-en-1-yl (2-{N''-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate](/img/structure/B14185089.png)
![2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14185094.png)
![N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14185098.png)


![N-[3-(2-Chlorophenyl)-1H-indazol-6-yl]benzenesulfonamide](/img/structure/B14185111.png)
![1,1'-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol)](/img/structure/B14185123.png)

![N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide](/img/structure/B14185137.png)
